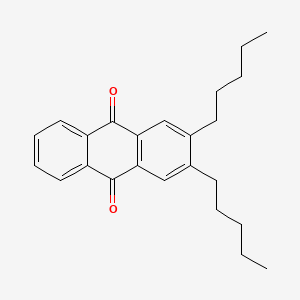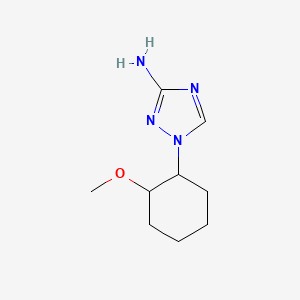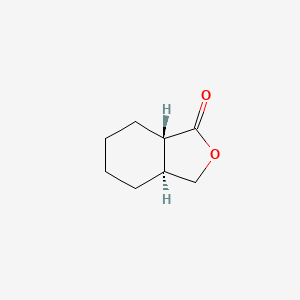![molecular formula C11H13N3O2S B15251271 tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate is an organic compound belonging to the class of pyridinecarboxylic acids and derivatives. It is characterized by a pyridine ring fused with a thiazole ring and a carbamate group attached to the pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate typically involves the cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids. This [3+3]-cyclocondensation reaction provides the thiazolo[4,5-b]pyridin-2-one derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like zinc(II) triflate to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of methionine aminopeptidase 1, an enzyme involved in protein processing . By binding to the active site of the enzyme, the compound prevents the cleavage of methionine residues from nascent proteins, thereby affecting protein maturation and function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another carbamate derivative with potential biological activities.
tert-Butyl (4-methylpyridin-2-yl)carbamate: A related compound used as a building block in organic synthesis.
Uniqueness
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate is unique due to its fused thiazole-pyridine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate derivatives and contributes to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C11H13N3O2S |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
tert-butyl N-([1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H13N3O2S/c1-11(2,3)16-10(15)14-9-13-8-7(17-9)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14,15) |
InChI Key |
BFSBFXVECDVZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)
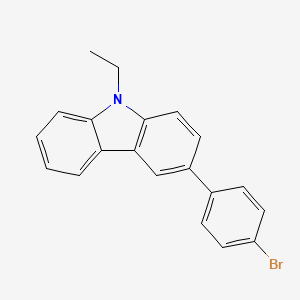

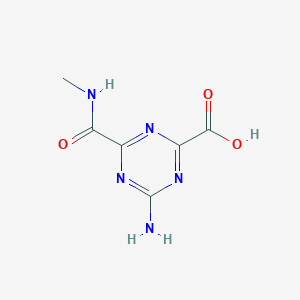

![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)
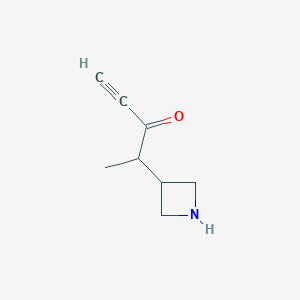
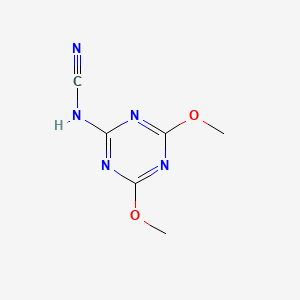
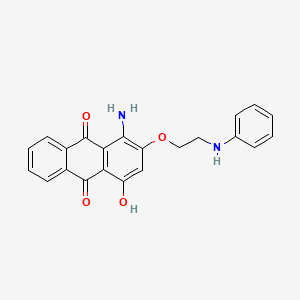

![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
